What are the physical and chemical properties of 3,5-dimethyl-4-propyl-1H-pyrazole?
What are the physical and chemical properties of 3,5-dimethyl-4-propyl-1H-pyrazole?
An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-dimethyl-4-propyl-1H-pyrazole
Introduction
Pyrazoles are five-membered heterocyclic scaffolds containing two adjacent nitrogen atoms. They represent a cornerstone in medicinal chemistry and materials science due to their versatile reactivity and diverse biological activities.[1][2] Derivatives of the pyrazole core are integral to numerous pharmaceuticals, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] This guide focuses on a specific, substituted derivative: 3,5-dimethyl-4-propyl-1H-pyrazole . Understanding its fundamental physical and chemical properties is critical for its effective utilization as a synthetic building block or a pharmacologically active agent. This document provides a comprehensive overview of its molecular structure, physicochemical characteristics, spectroscopic profile, and chemical reactivity, supported by actionable experimental protocols.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to define its structure and associated identifiers. 3,5-dimethyl-4-propyl-1H-pyrazole is an unsymmetrical molecule featuring a central pyrazole ring substituted with two methyl groups at the C3 and C5 positions and a propyl group at the C4 position. The presence of the N-H proton allows for tautomerism, a key feature influencing its reactivity.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Molecular structure of 3,5-dimethyl-4-propyl-1H-pyrazole.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3,5-dimethyl-4-propyl-1H-pyrazole | [5] |
| CAS Number | 81328-51-0 | [5][6] |
| Molecular Formula | C₈H₁₄N₂ | [5] |
| Molecular Weight | 138.21 g/mol | [5] |
| InChI | InChI=1S/C8H14N2/c1-4-5-8-6(2)9-10-7(8)3/h4-5H2,1-3H3,(H,9,10) | [5] |
| InChIKey | CBPLVEKPBMMCPF-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CCCC1=C(NN=C1C)C |[5] |
Physical Properties
The physical properties of a compound dictate its behavior in various environments, influencing its solubility, formulation, and bioavailability. While extensive experimental data for this specific derivative is not widely published, we can summarize computed properties and draw comparisons with the well-characterized parent compound, 3,5-dimethylpyrazole.
Table 2: Physical and Computed Properties
| Property | Value | Notes | Source |
|---|---|---|---|
| Appearance | White solid (predicted) | Based on the parent compound, 3,5-dimethylpyrazole. | [7] |
| Melting Point | 107.5 °C | Data for parent compound 3,5-dimethylpyrazole. The propyl group may lower this value. | [7][8] |
| Boiling Point | 218 °C | Data for parent compound 3,5-dimethylpyrazole. | [7][8] |
| XLogP3 | 2.4 | A computed measure of lipophilicity. A value >2 suggests moderate lipophilicity. | [5] |
| Hydrogen Bond Donor Count | 1 | From the N-H group. | |
| Hydrogen Bond Acceptor Count | 1 | The lone pair on the second pyrazole nitrogen. |
| Solubility | Soluble in polar organic solvents | Based on the parent compound's properties. |[7] |
Expert Insight: The XLogP3 value of 2.4 indicates that 3,5-dimethyl-4-propyl-1H-pyrazole is significantly more lipophilic than its parent, 3,5-dimethylpyrazole (XLogP3 ≈ 1.0).[8] This increased lipophilicity, conferred by the propyl group, is a critical consideration in drug development, as it can enhance membrane permeability but may also decrease aqueous solubility.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are the expected and reported spectral data for 3,5-dimethyl-4-propyl-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): Based on the structure, the following proton signals are predicted (in CDCl₃):
-
~8.5-9.5 ppm (broad singlet, 1H): N-H proton of the pyrazole ring. The chemical shift can vary significantly with concentration and solvent.
-
~2.3-2.5 ppm (triplet, 2H): Methylene protons (-CH₂-) of the propyl group adjacent to the pyrazole ring.
-
~2.2 ppm (singlet, 6H): Protons of the two equivalent methyl groups at C3 and C5.
-
~1.5-1.7 ppm (sextet, 2H): Central methylene protons (-CH₂-) of the propyl group.
-
~0.9-1.0 ppm (triplet, 3H): Terminal methyl protons (-CH₃) of the propyl group.
-
-
¹³C NMR (Carbon NMR): Spectral data for 3,5-dimethyl-4-propyl-1H-pyrazole has been reported.[5] The expected chemical shifts are:
-
~145 ppm: C3 and C5 carbons.
-
~115 ppm: C4 carbon.
-
~25 ppm: Propyl -CH₂- attached to the ring.
-
~23 ppm: Propyl central -CH₂-.
-
~14 ppm: Propyl terminal -CH₃.
-
~11 ppm: C3 and C5 methyl carbons.
-
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 138.21 . Key fragmentation patterns would likely involve the loss of the propyl chain or methyl groups.
Chemical Properties and Reactivity
The chemical behavior of 3,5-dimethyl-4-propyl-1H-pyrazole is governed by the aromatic pyrazole ring and its substituents.
-
Aromaticity and Tautomerism: The pyrazole ring is an electron-rich aromatic system. The N-H proton can reside on either nitrogen atom, leading to annular tautomerism. However, in this symmetrically substituted compound, the two tautomers are identical.
-
Acidity and Basicity: The N-H proton is weakly acidic and can be removed by a strong base to form a pyrazolate anion. The sp²-hybridized nitrogen atom is weakly basic and can be protonated by strong acids.
-
Reactivity of the Pyrazole Ring:
-
N-Substitution: The N1 position is the primary site for reactions like alkylation and acylation.[1] Deprotonation with a base followed by reaction with an electrophile (e.g., an alkyl halide) is a common strategy to introduce functionality at this position.
-
Electrophilic Substitution: The C4 position is typically the most reactive site for electrophilic aromatic substitution in pyrazoles. However, in this molecule, the C4 position is already occupied by the propyl group, rendering it unreactive towards further electrophilic substitution.
-
Oxidation and Reduction: The pyrazole ring is generally stable to oxidation. The alkyl substituents can be oxidized under harsh conditions. Reduction of the ring is difficult due to its aromaticity.[3]
-
dot graph "Reactivity" { graph [rankdir="LR", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} Caption: General workflow for N-alkylation of the pyrazole ring.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols provide practical guidance for the synthesis and analysis of 3,5-dimethyl-4-propyl-1H-pyrazole.
Synthesis via Knorr-Type Condensation
This protocol describes the synthesis from 3-propylpentane-2,4-dione and hydrazine hydrate, a classic and reliable method for constructing the pyrazole ring.[7]
Objective: To synthesize 3,5-dimethyl-4-propyl-1H-pyrazole.
Materials:
-
3-Propylpentane-2,4-dione (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator, round-bottom flask, condenser, magnetic stirrer.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 3-propylpentane-2,4-dione (1.0 eq) and ethanol (30 mL).
-
Addition of Hydrazine: Begin stirring the solution. Slowly add hydrazine hydrate (1.1 eq) to the flask, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux (~80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of saturated sodium bicarbonate solution. Transfer to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (25 mL each).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure 3,5-dimethyl-4-propyl-1H-pyrazole.
dot graph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Step-by-step workflow for the synthesis of the title compound.
Protocol for NMR Sample Preparation and Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Conclusion
3,5-dimethyl-4-propyl-1H-pyrazole is a valuable heterocyclic compound with distinct physical and chemical properties. Its structure, characterized by a substituted aromatic pyrazole core, provides a platform for further chemical modification, particularly at the N1 position. Its moderate lipophilicity suggests potential applications in medicinal chemistry where membrane permeability is desired. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, verify, and utilize this compound in their scientific endeavors.
References
- EvitaChem. Buy 3,5-dimethyl-1-propyl-1H-pyrazole (EVT-1605100).
- PubChem. 3,5-Dimethyl-4-propyl-1H-pyrazole | C8H14N2 | CID 12933275.
- The Royal Society of Chemistry. Supplementary Information.
- Chemsrc. 3,5-dimethyl-4-propyl-1H-pyrazole(SALTDATA: FREE).
- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- The Good Scents Company. 3,5-dimethyl pyrazole, 67-51-6.
- SVAK Life Sciences. 3,5-Dimethyl-1H-Pyrazole-4-Propanol | Cas no:1779428-05-5.
- Wikipedia. 3,5-Dimethylpyrazole.
- PubMed. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.
- ChemicalBook. 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 1H NMR spectrum.
- Benchchem. (E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole.
- TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
- Google Patents. Method for preparing 3.5-dimethylpyrazole.
- Ataman Kimya. 3,5-DMP (3,5 DIMETHYLPYRAZOLE).
- Sigma-Aldrich. 3,5-Dimethylpyrazole 99 67-51-6.
- MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 3. Buy 3,5-dimethyl-1-propyl-1H-pyrazole (EVT-1605100) | 1124-02-3 [evitachem.com]
- 4. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethyl-4-propyl-1H-pyrazole | C8H14N2 | CID 12933275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS#:81328-51-0 | 3,5-dimethyl-4-propyl-1H-pyrazole(SALTDATA: FREE) | Chemsrc [chemsrc.com]
- 7. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 8. 3,5-dimethyl pyrazole, 67-51-6 [thegoodscentscompany.com]
